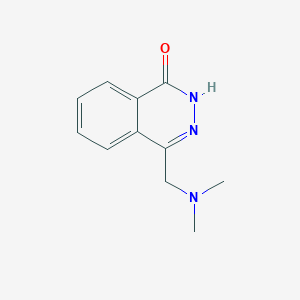
3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid is an organic compound characterized by a dioxane ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Phenyl-substituted dioxane carboxylic acid.
Substitution: Amino or thiol-substituted dioxane carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1,4-dioxane-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1,4-dioxane-2-carboxylic acid: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1,4-dioxane-2-carboxylic acid: Contains a nitro group instead of chlorine.
Uniqueness: 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various substitution reactions, making this compound versatile for chemical modifications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,4-dioxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJGKXYYRNZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2652920.png)


![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)
![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)
![2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2652932.png)
![4-butyl-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide](/img/structure/B2652933.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)


![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)
